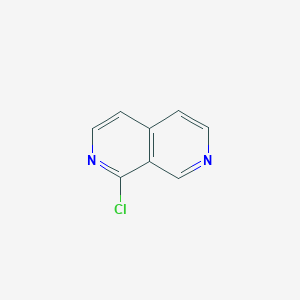

1-Chloro-2,7-naphthyridine

Übersicht

Beschreibung

1-Chloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which make them structurally similar to naphthalene but with nitrogen atoms incorporated into the ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2,7-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents can yield this compound . Another method involves the use of cobalt-catalyzed cross-couplings of halogenated naphthyridines with organometallic reagents such as alkyl- and arylmagnesium halides .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The cobalt-catalyzed cross-coupling method is particularly advantageous due to its efficiency and the ability to produce polyfunctional naphthyridines .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 1 undergoes nucleophilic substitution, enabling the introduction of alkyl, aryl, or amine groups.

Alkylation with Grignard Reagents

Cobalt-catalyzed reactions with alkylmagnesium halides yield monoalkylated derivatives efficiently :

| Starting Material | Grignard Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| 1-Chloro-2,7-naphthyridine (1b ) | 2-Phenylethylmagnesium Br (2a ) | 1-Phenethyl-2,7-naphthyridine (3b ) | 82 | 5% CoCl₂, THF, 25°C, 30 min |

| 1b | MeMgCl (2b ) | 1-Methyl-2,7-naphthyridine (3c ) | 98 | 5% CoCl₂, THF, 25°C, 30 min |

| 1b | sec-BuMgCl (2c ) | 1-sec-Butyl-2,7-naphthyridine (3d ) | 54 | 5% CoCl₂, THF, 25°C, 30 min |

Arylation via Cross-Coupling

Arylzinc halides react with 1b under cobalt catalysis to form arylated derivatives :

| Arylzinc Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Thienylzinc chloride (6g ) | 1-(2-Thienyl)-2,7-naphthyridine (7g ) | 60 | 5% CoCl₂, NaHCO₂H, THF, 25°C |

| p-Tolylzinc chloride (6h ) | 1-(p-Tolyl)-2,7-naphthyridine (7h ) | 74 | 5% CoCl₂, NaHCO₂H, THF, 25°C |

Smiles Rearrangement with Amines

Reactions with primary amines trigger a Smiles rearrangement, forming 2,7-naphthyridin-1-one derivatives. Steric and electronic effects of substituents influence reaction rates and yields :

| 7-Substituent | Amine | Rearrangement Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl | Piperidine | 6-Piperidinyl-8-amino-2-methyl-2,7-naphthyridin-1-one (4a ) | 15 | 55 |

| Benzyl | Azepane | 6-Azepanyl-8-amino-2-benzyl-2,7-naphthyridin-1-one (4c ) | 15 | 67 |

| Isopropyl | 1-Aminopropan-2-ol | 6-(2-Hydroxypropyl)-8-amino-2-isopropyl-2,7-naphthyridin-1-one (7g ) | 3 | 57 |

Key factors:

-

Steric hindrance : Bulky 7-substituents (e.g., isopropyl) slow rearrangement .

-

Amine boiling point : Reactions require amines with bp >145°C to proceed efficiently .

Regioselective Functionalization

Sequential Pd- and Co-catalyzed cross-couplings enable regioselective derivatization of polyhalogenated naphthyridines :

Example :

-

Pd-catalyzed Negishi coupling of 1-chloro-4-iodo-2,7-naphthyridine (10 ) with PhZnCl yields 1-chloro-4-phenyl-2,7-naphthyridine (11 ) in 82% yield.

-

Subsequent Co-catalyzed arylation with 4-MeOC₆H₄ZnCl (12 ) produces 1-(4-methoxyphenyl)-4-phenyl-2,7-naphthyridine (13 ) in 91% yield .

Reaction with Amino Alcohols

1-Amino-3-oxo-2,7-naphthyridines react rapidly with amino alcohols (e.g., 2-aminoethanol), forming Schiff bases via nucleophilic addition :

Example :

Reaction of 1-amino-3-oxo-2-benzyl-7-isopropyl-2,7-naphthyridine (6f ) with 2-aminoethanol yields 8 (54%), which rearranges to 7g (57%) upon prolonged heating .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Chloro-2,7-naphthyridine is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating various diseases due to their biological activities.

-

Anticancer Activity : Compounds derived from this compound have demonstrated significant antiproliferative effects against several cancer cell lines. For instance:

In vitro studies indicate that these compounds induce apoptosis through cell cycle arrest at the G0/G1 phase .

Cell Line IC50 (μM) Effect HCT116 3.18 Antiproliferative SW480 2.74 Induces apoptosis A549 (Lung) 3.05 Cytostatic properties -

Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains:

The mechanism involves inhibition of bacterial DNA gyrase, similar to fluoroquinolone antibiotics .

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL Comparison Drug Staphylococcus aureus 6-7 Ciprofloxacin Escherichia coli 5.4-7.1 Ofloxacin

Material Science

In material science, derivatives of this compound are explored for their potential in developing organic semiconductors and light-emitting diodes (LEDs). Their electronic properties make them suitable candidates for applications in optoelectronics .

Chemical Biology

The compound serves as a molecular probe in biological studies to investigate cellular processes and interactions. Its derivatives are being studied for their roles in inhibiting specific enzymes and receptors linked to various diseases.

Case Studies

Case Study 1: Anticancer Efficacy

Research involving xenograft models has shown that mice treated with naphthyridine derivatives exhibited significant tumor growth reduction compared to control groups. This highlights the potential of these compounds as therapeutic agents in cancer treatment.

Case Study 2: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against resistant bacterial strains. The results indicated that certain derivatives had improved activity compared to traditional antibiotics, suggesting their potential as new antibacterial agents .

Wirkmechanismus

1-Chloro-2,7-naphthyridine can be compared with other naphthyridine derivatives, such as:

1,5-Naphthyridine: Known for its biological activities, including antiproliferative and antibacterial properties.

1,8-Naphthyridine: Used in the synthesis of drugs like gemifloxacin, which is an antibacterial agent.

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for diverse chemical modifications and applications. Its ability to undergo efficient cross-coupling reactions makes it a valuable intermediate in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

- 1,5-Naphthyridine

- 1,8-Naphthyridine

- 2,7-Difunctionalized-1,8-naphthyridine

Biologische Aktivität

1-Chloro-2,7-naphthyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and biochemical properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a naphthyridine core with a chlorine substituent at the 1-position. This structural characteristic influences its interaction with biological systems, particularly in enzyme inhibition and cell signaling modulation.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of naphthyridines exhibit significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 6-7 mM |

| Ethyl this compound-3-carboxylate | E. coli | 5.4-7.1 mM |

| 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine | Pseudomonas aeruginosa | Not active |

These findings suggest that while 1-chloro derivatives show promise, their effectiveness can vary significantly based on structural modifications and the specific bacterial strains tested .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that naphthyridine derivatives can induce apoptosis in cancer cells through various mechanisms.

Case Study: Induction of Apoptosis

A study demonstrated that this compound derivatives exhibited cytotoxic effects against several cancer cell lines, including:

- HL-60 (human leukemia)

- A549 (non-small cell lung cancer)

- MCF-7 (breast cancer)

The IC50 values ranged from 1.21 to 12.86 mM across different cell lines, indicating a dose-dependent response . The mechanism involved the activation of apoptotic pathways, leading to cell cycle arrest and differentiation of neoplastic cells.

Biochemical Mechanisms

The biochemical interactions of this compound are crucial for understanding its biological activity. It is known to interact with enzymes and proteins, potentially acting as an inhibitor or modulator.

Key Mechanisms:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their activity.

- Cell Signaling Modulation : It influences pathways related to cell growth and apoptosis.

- Gene Expression Regulation : By interacting with transcription factors, it can modulate the expression of genes involved in metabolic processes .

Eigenschaften

IUPAC Name |

1-chloro-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQLQYQMGHYABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517626 | |

| Record name | 1-Chloro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69042-30-4 | |

| Record name | 1-Chloro-2,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69042-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The research demonstrates that 1-chloro-2,7-naphthyridine can participate in cobalt-catalyzed cross-coupling reactions with arylzinc halides. [] This type of reaction allows for the formation of a new carbon-carbon bond, effectively attaching an aryl group to the 2,7-naphthyridine scaffold. This synthetic strategy provides a pathway to create diversely functionalized 2,7-naphthyridine derivatives, which could be valuable for developing new pharmaceutical compounds or materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.